Chromodorolide B
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Overview
Description
Chromodorolide B is a natural product found in Goniobranchus cavae with data available.
Scientific Research Applications
Cytotoxic Activity
Chromodorolide B, along with chromodorolides A and C, has been identified from an Australian sponge and characterized using NMR experiments. These compounds have shown significant cytotoxicity against the P388 mouse leukemia cell line. Additionally, they exhibit activity against the free-living larval stages of parasitic nematodes Haemonchus contortus and Trichostrongylus colubriformis, indicating their potential as antiparasitic agents (Rungprom et al., 2004).
Synthesis Studies
Research has also been conducted on the total synthesis of this compound. The first total synthesis of a chromodorolide diterpenoid involved a bimolecular radical addition/cyclization/fragmentation cascade, uniting butenolide and trans-hydrindane fragments. This method enabled the formation of two C-C bonds and the stereoselective formation of three of the ten contiguous stereocenters of this compound (Tao et al., 2016). Further development of this synthesis was guided by computational studies, which provided insight into the origin of the observed stereoselectivity (Tao et al., 2018).
Structural Analysis
Chromodorolides A and B, isolated from the tropical dorid nudibranch Chromodoris cavae, are examples of diterpenoids with a highly rearranged chromodorane carbon skeleton. This discovery was significant for the structural analysis of chromodorolide compounds (Morris et al., 1991).
Properties
Molecular Formula |
C26H36O9 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(1R,4R,5S,6R,7S,8R,10S)-6-[(1R,3aS,7aR)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-4,8-diacetyloxy-3-oxo-2,9-dioxatricyclo[5.2.1.04,10]decan-5-yl] acetate |
InChI |
InChI=1S/C26H36O9/c1-12(27)31-20-17(15-8-9-16-24(4,5)10-7-11-25(15,16)6)18-19-22(33-21(18)32-13(2)28)34-23(30)26(19,20)35-14(3)29/h15-22H,7-11H2,1-6H3/t15-,16+,17-,18+,19-,20+,21+,22-,25-,26-/m1/s1 |
InChI Key |
KSIJFDMTORKZNQ-WMCUMRPFSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H]2[C@H]3[C@@]1(C(=O)O[C@H]3O[C@@H]2OC(=O)C)OC(=O)C)[C@H]4CC[C@@H]5[C@@]4(CCCC5(C)C)C |
Canonical SMILES |
CC(=O)OC1C(C2C3C1(C(=O)OC3OC2OC(=O)C)OC(=O)C)C4CCC5C4(CCCC5(C)C)C |
Synonyms |
chromodorolide B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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